molecular formula C15H17N3OS2 B6449316 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole CAS No. 2549024-05-5

2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

Cat. No.: B6449316
CAS No.: 2549024-05-5
M. Wt: 319.4 g/mol
InChI Key: KPLCRUPQXGHTDG-UHFFFAOYSA-N
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Description

2-[5-(5-Methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is an intricate chemical compound with a multifaceted structure combining elements like carbon, nitrogen, sulfur, and hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole typically involves multistep organic synthesis. Commonly, the process begins with the preparation of octahydropyrrolo[3,4-c]pyrrole derivatives, followed by their coupling with thiazole derivatives through a series of reactions, including condensation, cyclization, and possibly catalytic hydrogenation. The methylthiophene-2-carbonyl group is introduced via acylation reactions.

Industrial Production Methods

While specifics of industrial production can vary, scaling up this synthesis often involves continuous flow chemistry techniques to ensure higher yields and purity. Conditions like temperature, pressure, solvent choice, and catalyst usage are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidative transformations, often using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions are typically carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be performed on the thiazole and pyrrole rings using appropriate reagents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, peracids

  • Reduction: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : Halogens, alkylating agents, acylating agents

Major Products Formed

Depending on the reactions, major products can include sulfoxides, sulfones, alcohols, and substituted derivatives on the thiazole and pyrrole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its diverse functional groups make it a target for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s bioactivity is of significant interest. Researchers investigate its potential as a pharmacophore in drug development, targeting various biological pathways.

Medicine

Due to its unique structure, it might exhibit therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for pharmaceutical research.

Industry

In industrial applications, this compound could be used as a precursor for the synthesis of high-value chemicals, materials, or as a part of specialized coatings and polymers.

Mechanism of Action

The mechanism by which 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole exerts its effects depends on its interactions with molecular targets such as enzymes, receptors, or DNA. It can act by binding to active sites, inhibiting or activating enzymes, or altering the function of proteins within specific pathways.

Comparison with Similar Compounds

Uniqueness

Compared to other similar compounds, this one stands out due to its specific combination of a thiazole ring with an octahydropyrrolo[3,4-c]pyrrole framework and a methylthiophene-2-carbonyl group. This combination provides distinct electronic and steric properties.

Similar Compounds

  • 2-[5-(Furan-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole: : Similar structure but with a furan ring instead of a thiophene.

  • 2-[5-(5-Bromothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole: : Includes a bromine atom, leading to different reactivity and applications.

Each of these compounds, while structurally related, offers unique properties and reactivities that distinguish them from 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole.

There we go: from the synthesis labs to theoretical applications. Chemistry sure doesn't stop surprising, does it?

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-10-2-3-13(21-10)14(19)17-6-11-8-18(9-12(11)7-17)15-16-4-5-20-15/h2-5,11-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLCRUPQXGHTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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